molecular formula C18H17N3O3 B2496773 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034318-37-9

4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No. B2496773
CAS RN: 2034318-37-9
M. Wt: 323.352
InChI Key: IHESRUUJVOYEDK-UHFFFAOYSA-N
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Description

The compound 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. This structure is known to impart certain pharmacological properties to molecules. Additionally, the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, suggests potential bioactivity. The molecule also includes a pyrimidine ring, a six-membered ring with nitrogen atoms at positions 1 and 3, which is a common structure in many biologically active compounds.

Synthesis Analysis

While the specific synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is not detailed in the provided papers, the synthesis of related compounds can offer insights. For instance, the synthesis of fully substituted pyrazolo[3,4-b]pyridines involves a microwave-assisted reaction that includes a ring-opening of an isobenzofuranone . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the pyrrolidin-3-yl and methylpyrimidine moieties.

Molecular Structure Analysis

The molecular structure of the compound would be expected to show a high degree of conjugation, which could affect its electronic properties and reactivity. The presence of multiple heteroatoms (nitrogen and oxygen) within the structure would likely result in a complex NMR spectrum, as seen in the related compounds where NMR and X-ray diffraction were used to determine the structures and regioselectivity of the reactions . These techniques could be employed to analyze the molecular structure of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the benzofuran-2-carbonyl group could undergo nucleophilic attack, and the oxirane ring could be opened by nucleophiles, as seen in the reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles . These reactions could be used to further functionalize the compound or to create derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine would be influenced by its molecular structure. The presence of heterocycles and the potential for intramolecular hydrogen bonding could affect its solubility and boiling point. The compound's stability might also be influenced by the susceptibility of the oxirane ring to ring-opening reactions . The exact properties would need to be determined experimentally through methods such as melting point analysis, solubility tests, and spectroscopic techniques like IR, UV-Vis, and mass spectrometry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrimidines, including derivatives similar to the specified compound, have been synthesized through various chemical reactions, such as palladium-catalyzed cross-coupling and Suzuki-Miyaura conditions, demonstrating their structural diversity and adaptability for different applications (Aakeröy et al., 2007).

Pharmaceutical Chemistry

  • Pyrimidine derivatives, including naphtho- and benzopyranopyrimidines, are significant in pharmaceutical chemistry. They exhibit various biological activities, such as antibacterial and antifungal properties, and act as antagonists for specific receptors (Osyanin et al., 2014).

Bioactive Properties

  • Studies have investigated the bioactivities of pyrimidine derivatives, including their cytotoxic properties against normal and cancer cell lines. Some derivatives show promise in anticancer research due to their selective toxicity (Stolarczyk et al., 2021).

Electrochemical Applications

  • Certain pyrimidine derivatives have been studied for their electrochemical properties, such as their polarographic oxidation, indicating potential applications in electrochemistry and materials science (Chiang, 1958).

Antioxidant Activity

  • Novel pyrimidine-containing heterocycles have been synthesized and evaluated for their antioxidant activity. Many of these compounds exhibit potent antioxidant effects, indicating their potential in oxidative stress-related therapeutic applications (Salem & Errayes, 2016).

Crystal Structure and Spectroscopic Properties

  • The crystal structure and spectroscopic properties of pyrimidine derivatives have been extensively studied, providing insights into their molecular configurations and potential applications in various scientific fields (Kolev et al., 2009).

Organic Synthesis and Catalysis

  • Pyrimidines serve as catalysts and intermediates in organic synthesis, indicating their versatility in chemical reactions and potential for developing new synthetic methodologies (Yoneda et al., 1981).

Future Directions

The future directions for “4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESRUUJVOYEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

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